Alkannin-beta-hydroxyisovalerate

Catalog No.
S3318084
CAS No.
7415-78-3
M.F
C21H24O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alkannin-beta-hydroxyisovalerate

CAS Number

7415-78-3

Product Name

Alkannin-beta-hydroxyisovalerate

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3

InChI Key

MXANJRGHSFELEJ-UHFFFAOYSA-N

SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Alkannin-beta-hydroxyisovalerate is a natural compound derived from the roots of plants in the Boraginaceae family, particularly from the genera Alkanna and Lithospermum. This compound is a derivative of alkannin, which is known for its vibrant red pigment and various biological activities. The chemical formula for alkannin-beta-hydroxyisovalerate is C21H24O7C_{21}H_{24}O_{7} . This compound exhibits a unique structure characterized by a naphthoquinone backbone, which contributes to its pharmacological properties.

  • Due to the lack of research, the mechanism of action of ABHI remains unknown. There is no information available on its potential role in biological systems or interaction with other compounds.
  • No safety information regarding ABHI is available at this point.
, particularly those involving reactive oxygen species (ROS). Research indicates that this compound can scavenge ROS, demonstrating antioxidative activity. It reacts directly with ROS, which may help mitigate oxidative stress in biological systems . Additionally, it can undergo esterification and hydrolysis reactions due to the presence of hydroxyl and carboxyl functional groups in its structure.

Alkannin-beta-hydroxyisovalerate exhibits a broad spectrum of biological activities. It is recognized for its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . Furthermore, its antioxidant properties help protect cells from oxidative damage, which is linked to numerous diseases including cancer .

The synthesis of alkannin-beta-hydroxyisovalerate can be achieved through several methods:

  • Extraction from Natural Sources: Alkannin and its derivatives can be extracted from the roots of plants such as Alkanna tinctoria using solvent extraction techniques.
  • Chemical Synthesis: Synthetic routes involve the condensation of specific precursors followed by reduction and functional group modifications to yield alkannin-beta-hydroxyisovalerate.
  • Biotechnological Approaches: Advances in biotechnology allow for the biosynthesis of alkannin derivatives using genetically modified organisms or plant cell cultures .

Alkannin-beta-hydroxyisovalerate has several applications across various fields:

  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it suitable for use in developing new drugs.
  • Cosmetics: Due to its color and skin-protective properties, it is often included in cosmetic formulations.
  • Food Industry: It can be utilized as a natural colorant and preservative due to its antioxidant capabilities.

Interaction studies have focused on how alkannin-beta-hydroxyisovalerate interacts with various biological macromolecules. These studies reveal that the compound can bind to proteins and nucleic acids, influencing their functions. The stereochemistry of alkannin derivatives plays a significant role in these interactions, affecting their biological efficacy .

Alkannin-beta-hydroxyisovalerate shares structural similarities with other compounds derived from the same plant family. Here are some notable similar compounds:

  • Shikonin: An enantiomer of alkannin with similar pharmacological properties but distinct effects on biological systems.
  • Isovalerylshikonin: A derivative that exhibits enhanced antimicrobial activity compared to alkannin.
  • Deoxyshikonin: Another derivative known for its potent anticancer properties.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Feature
Alkannin-beta-hydroxyisovalerateNaphthoquinone derivativeAntimicrobial, antioxidantDerived from specific plant roots
ShikoninNaphthoquinone derivativeAntimicrobial, anticancerEnantiomer with different biological effects
IsovalerylshikoninNaphthoquinone derivativeEnhanced antimicrobialHigher potency against certain pathogens
DeoxyshikoninNaphthoquinone derivativePotent anticancerStronger activity against cancer cells

Alkannin-beta-hydroxyisovalerate stands out due to its unique combination of structural characteristics and biological activities, making it a valuable compound for further research and application in various sectors.

XLogP3

3.4

Other CAS

87798-74-1
7415-78-3

Dates

Modify: 2023-08-19

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